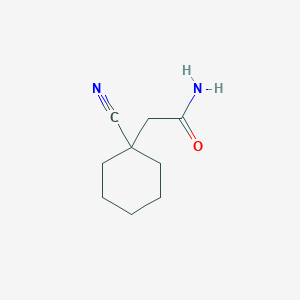

1-Cyanocyclohexaneacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyanocyclohexaneacetamide, also known as CCHA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. CCHA is a white crystalline solid that is soluble in water and has a molecular weight of 183.23 g/mol.

Applications De Recherche Scientifique

Biotransformation in Enzyme-based Processes

1-Cyanocyclohexaneacetamide: is utilized in enzyme-based processes for the synthesis of industrially important fine chemicals. The use of microbial cells or enzymes, such as amidases, in biotransformation reactions has become essential for making these processes efficient, green, and economical .

Production of Hydroxamic Acids

Recombinant amidases, which can be developed using biotechnology and enzyme engineering tools, may use 1-Cyanocyclohexaneacetamide as a substrate for the production of hydroxamic acids. These acids have significant pharmaceutical applications due to their metal-chelating properties .

Synthesis of Enantiomerically Pure D-Amino Acids

Amidases exhibit stereo- and enantioselectivity, which can be harnessed in the production of enantiomerically pure D-amino acids from 1-Cyanocyclohexaneacetamide . These amino acids are utilized in the synthesis of various agrochemicals, food additives, and pharmaceuticals .

Bioremediation Agent

1-Cyanocyclohexaneacetamide: can be used as a substrate in bioremediation processes. Amidases have been employed as bioremediation agents to degrade toxic chemicals, such as acetochlor, which is a known carcinogen .

Industrial Production of Acids

The compound is involved in the biocatalytic synthesis of acrylic, acetic, propionic, and butyric acids. These acids have diverse industrial applications, ranging from the manufacturing of plastics to serving as food preservatives .

Regioselective Hydration Processes

1-Cyanocyclohexaneacetamide: is a key intermediate in the regioselective hydration of alicyclic α,ω-dinitriles, which is a green and elegant route to produce gabapentin, a medication used to treat epilepsy and neuropathic pain .

High-Volume Industrial Production

The compound has been used in fed-batch biotransformation processes in a non-buffered water system, allowing for high substrate loading and resulting in high product concentration. This demonstrates its potential for large-scale industrial production .

Mécanisme D'action

1-Cyanocyclohexaneacetamide, also known as 2-(1-cyanocyclohexyl)acetamide, is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22

Target of Action

It’s worth noting that acetamide, a related compound, has been found to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Mode of Action

For instance, cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds .

Pharmacokinetics

Its physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good oral absorption and the ability to cross lipid barriers .

Propriétés

IUPAC Name |

2-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOANHLHMPAVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)

![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2952401.png)

![3-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2952402.png)